molecular formula C8H12O3 B14460480 Ethyl 6-oxohex-2-enoate CAS No. 71778-55-7

Ethyl 6-oxohex-2-enoate

Cat. No.: B14460480
CAS No.: 71778-55-7
M. Wt: 156.18 g/mol
InChI Key: AERNDGQPWSLYDI-UHFFFAOYSA-N
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Description

Ethyl 6-oxohex-2-enoate (molecular formula: C₈H₁₂O₃) is an α,β-unsaturated ester characterized by a conjugated double bond at the 2nd position and a ketone group at the 6th carbon. Its structure combines the reactivity of an enoate (due to the double bond) with the electrophilic nature of a ketone, making it a versatile intermediate in organic synthesis.

Synthesis: A key route involves the Claisen rearrangement of methyl vinyl glycolate (MVG) with triethyl orthoacetate, yielding this compound as a product . This method highlights its utility in constructing complex carbon skeletons for pharmaceuticals and bioactive molecules.

Applications: The compound is pivotal in synthesizing anti-cancer agents, histone deacetylase (HDAC) inhibitors, and multi-target enzyme inhibitors due to its ability to participate in conjugate additions, cyclizations, and sigmatropic rearrangements .

Properties

CAS No.

71778-55-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 6-oxohex-2-enoate

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6-7H,2-3,5H2,1H3

InChI Key

AERNDGQPWSLYDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-oxohex-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed by deprotonating a β-keto ester, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . This reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion .

Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts for the degradation of mono- and disaccharides. This method is advantageous due to its efficiency and the ability to produce the compound at a lower cost .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-oxohex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-oxohex-2-enoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

Ethyl 6-oxohex-2-enoate can be compared to esters with modified functional groups or substituents. Key examples include:

Compound Name Structural Features Reactivity/Applications Reference
Ethyl 6-oxohexanoate Saturated backbone; ketone at C6 Less reactive; used in HDAC inhibitors
Ethyl 6-chloro-6-oxohexanoate Chlorine substituent at C6 Enhanced electrophilicity; halogenated intermediates
Ethyl 4-oxohex-2-enoate Ketone at C4; double bond at C2 Altered regioselectivity in cycloadditions
Methyl 3-methyl-6-oxohex-2-enoate Methyl group at C3; same double bond/ketone Increased steric effects; niche synthesis

Key Observations :

  • The double bond in this compound enhances its reactivity in conjugate additions compared to saturated analogues like ethyl 6-oxohexanoate.
  • Substituent position (e.g., ketone at C4 vs. C6) drastically alters reaction pathways. For example, ethyl 4-oxohex-2-enoate favors cyclization at C4, while this compound enables C6-centered reactivity .

Halogenated and Aromatic Derivatives

Halogen or aromatic substitutions significantly influence biological activity and synthetic utility:

Compound Name Structural Features Biological Activity Reference
Ethyl 6-(1-naphthyl)-6-oxohexanoate Naphthyl group at C6 Enhanced antimicrobial activity
Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate Chloro and methoxy substitutions Anti-inflammatory potential
Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate Dichlorophenyl group at C6 Improved target binding affinity

Key Observations :

  • Aromatic substituents (e.g., naphthyl or chlorophenyl groups) enhance interactions with biological targets, improving antimicrobial or anti-inflammatory properties .
  • Halogen atoms (Cl, Br) increase electrophilicity and stability, making these derivatives valuable in drug design.

Analogues with Varied Ester Groups or Backbone Modifications

Modifications to the ester moiety or carbon chain length alter physicochemical properties:

Compound Name Structural Features Applications Reference
Ethyl 6-bromohex-3-enoate Bromine at C6; double bond at C3 Suzuki coupling precursor
Methyl 3-methyl-6-oxohex-2-enoate Methyl ester; methyl group at C3 Specialty polymer synthesis
Ethyl 2-oxohexanoate Ketone at C2; saturated backbone Flavor/fragrance industry

Key Observations :

  • Ester group variation (ethyl vs. methyl) affects solubility and volatility. Methyl esters are often more volatile, suitable for fragrance applications .
  • Double bond position (C2 vs. C3) changes conjugation effects, influencing reactivity in Diels-Alder or nucleophilic additions .

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